Jasmolactone

Catalog No.
S1895108
CAS No.
32764-98-0
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jasmolactone

CAS Number

32764-98-0

Product Name

Jasmolactone

IUPAC Name

6-pent-3-enyloxan-2-one

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h2-3,9H,4-8H2,1H3

InChI Key

NBCMACYORPIYNY-UHFFFAOYSA-N

SMILES

CC=CCCC1CCCC(=O)O1

Solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC=CCCC1CCCC(=O)O1

Jasmolactone is a lactone compound with the molecular formula C10H16O2\text{C}_{10}\text{H}_{16}\text{O}_{2} and a molecular weight of approximately 168.23 g/mol. It is recognized for its unique bicyclic structure, which consists of a cyclopentenone ring fused to a γ-lactone ring. Jasmolactone was first isolated from jasmine flowers (Jasminum officinale) in 1967 and is classified within the jasmonate family of compounds, which are lipid-derived plant hormones crucial for various physiological processes in plants, including defense mechanisms and growth regulation.

Jasmolactones are a class of signaling molecules structurally related to fatty acids that play important roles in plant growth, development, and defense responses []. They are widely distributed in the plant kingdom and have been found in various plant tissues, including roots, stems, leaves, flowers, and fruits [].

Plant Development

Jasmonates are involved in various aspects of plant development, including seed germination, root growth, shoot branching, and flower development [, ]. For instance, research has shown that jasmonates can regulate seed germination by affecting the expression of genes involved in seed dormancy and germination processes [].

Plant Defense Responses

Jasmonates play a crucial role in plant defense against herbivores and pathogens [, ]. When a plant is wounded or attacked by herbivores, jasmonates are synthesized and activate a cascade of defense responses. These responses include the production of secondary metabolites with insecticidal or antimicrobial properties, the induction of wound healing processes, and the attraction of beneficial insects that prey on herbivores [, ].

Research Applications

Due to their diverse biological activities, jasmonates have become important tools in plant science research. Here are some specific examples of their applications:

  • Understanding plant defense mechanisms: Researchers are using jasmonates to investigate the molecular mechanisms underlying plant defense responses. This knowledge can be used to develop new strategies for protecting crops from pests and diseases [].
  • Genetic engineering of crop plants: Scientists are using genetic engineering techniques to introduce jasmonate biosynthesis pathways into crop plants. This could potentially enhance the resistance of crops to pests and diseases.
  • Studying plant-pollinator interactions: Jasmonates have been shown to play a role in attracting pollinators to flowers. Researchers are investigating how jasmonates influence plant-pollinator interactions.

  • Oxidation: It can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert jasmolactone into its corresponding alcohols, typically using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring, employing reagents such as alkyl halides under acidic or basic conditions.

The major products formed from these reactions include various derivatives such as hydroxylated, alkylated, or carboxylated compounds.

Jasmolactone exhibits significant biological activities, primarily due to its role as a signaling molecule in plants. It is involved in:

  • Defense Mechanisms: Jasmolactone plays a crucial role in plant defense against herbivores and pathogens. It activates defense responses that include the production of secondary metabolites with insecticidal properties and wound healing processes.
  • Growth Regulation: This compound influences various aspects of plant growth and development, including seed germination, root growth, and flower development. It regulates gene expression related to these processes.
  • Antimicrobial Properties: Studies have indicated that jasmolactone possesses antimicrobial and antioxidant properties, making it a subject of interest for potential therapeutic applications.

Jasmolactone is typically synthesized through an intramolecular esterification reaction involving 4-hydroxydec-8-enoic acid in the presence of an acid catalyst. This cyclization results in the formation of a δ-lactone. Various synthetic routes have been explored:

  • Grignard Reaction: Reacting succinic anhydride with (Z)-3-hexenylmagnesium bromide to form (Z)-4-oxo-7-decenoic acid, followed by reduction and cyclization.
  • Alternative Methods: Other methods utilize different starting materials such as methyl 3-formylpropionate or 3-cyanopropionaldehyde dimethyl acetal .

Industrial production emphasizes high purity and yield while minimizing environmental impact through green chemistry principles.

Jasmolactone has diverse applications across several fields:

  • Fragrance Industry: Widely used in luxury perfumery for its unique scent profile, contributing floral and fruity notes reminiscent of jasmine and apricot.
  • Scientific Research: Employed as a precursor in organic synthesis and studied for its biological activities.
  • Potential Therapeutics: Investigated for fragrance-based therapies due to its biological properties .

Jasmolactone shares structural similarities with several other lactones but stands out due to its unique scent profile and biological activity. Below are some similar compounds:

Compound NameDescriptionUnique Features
JasmonylAnother lactone with a jasmine-like scentSimilar scent but less complex
LactojasmoneSimilar structure but milder scentSofter aroma compared to jasmolactone
Methyl LaitoneConstitutional isomer with coconut-like smellDifferent olfactory profile

Uniqueness: Jasmolactone's combination of fruity, floral, and lactonic notes makes it particularly valuable in perfumery compared to similar compounds. Its ability to impart complex aromas enhances its desirability in fragrance formulations .

Physical Description

Clear colourless to pale yellow liquid; Oily, fruity, floral petal, jasmin, peach, apricot aroma

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

168.115029749 g/mol

Monoisotopic Mass

168.115029749 g/mol

Heavy Atom Count

12

Density

0.975-1.007 (20°)

Other CAS

32764-98-0

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2H-Pyran-2-one, tetrahydro-6-(3-penten-1-yl)-: ACTIVE

Dates

Modify: 2024-04-14

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